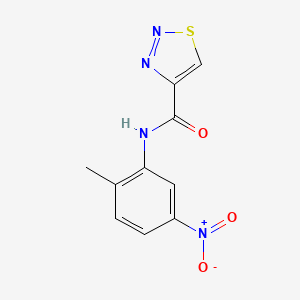![molecular formula C23H22F3N3O3 B11371195 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11371195.png)
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide involves multiple steps. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The installation of the gramine side chain and the elimination of masking groups are also crucial steps in the synthesis . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Indole derivatives can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents and conditions used in these reactions include methanesulfonic acid for Fischer indole synthesis and p-toluenesulfonic acid for other indole transformations . Major products formed from these reactions include various substituted indoles and their derivatives.
Scientific Research Applications
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Compared to other indole derivatives, 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide stands out due to its unique trifluoromethyl and pyrrolidine moieties. Similar compounds include:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Melatonin: A hormone involved in regulating sleep-wake cycles.
5-methoxy-2-methyl-3-indoleacetic acid: Known for its plant growth-regulating properties.
These compounds share the indole core structure but differ in their functional groups and specific biological activities.
Properties
Molecular Formula |
C23H22F3N3O3 |
|---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H22F3N3O3/c1-32-18-5-6-20-19(11-18)14(12-27-20)7-8-29-13-15(9-21(29)30)22(31)28-17-4-2-3-16(10-17)23(24,25)26/h2-6,10-12,15,27H,7-9,13H2,1H3,(H,28,31) |
InChI Key |
YMAQHWGKFAFHMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCN3CC(CC3=O)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-dimethylphenyl)-5-{(furan-2-ylmethyl)[(5-methylfuran-2-yl)methyl]amino}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11371117.png)
![1,3-dimethyl-6-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11371119.png)

![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B11371128.png)
![methyl 2-({[5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11371135.png)
![3-methyl-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]butanamide](/img/structure/B11371147.png)
![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11371162.png)
![5-{[4-({[2-(4-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11371164.png)
![4-ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11371166.png)
![2-methoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11371171.png)
![N-(2-bromophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11371181.png)

![3-[(2-Methoxyphenoxy)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11371203.png)
